N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSCECOUNKOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This is often achieved through the Hantzsch thiazole synthesis method, which involves the cyclization of α-halo ketones with thiourea.
Introduction of the Carbamoylmethyl Group: This step requires the reaction of the thiazole intermediate with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides, under controlled conditions.
Construction of the Pyran Ring: The pyran ring can be synthesized using a variety of methodologies, including the reaction of the thiazole intermediate with 5-methoxy-2H-pyran-4-one under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or methoxy group, using reagents such as hydrogen peroxide or peroxy acids.
Reduction: Reduction reactions can occur at the pyran ring or carbonyl groups, often employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly at the thiazole or pyran rings, using a variety of nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for developing new antibiotics.
- Anticancer Properties : Research has shown that the compound can inhibit cancer cell proliferation in vitro. A study published in the Journal of Medicinal Chemistry reported that it induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway.
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory activity. In animal models, it reduced the levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : The compound interacts with various receptors, modulating signal transduction pathways that influence cell growth and survival.
Materials Science
Recent studies have explored the use of this compound in materials science:
- Nanomaterials Development : Its unique properties make it suitable for incorporation into nanomaterials for drug delivery systems. Research indicates that when combined with nanoparticles, it enhances the bioavailability and targeted delivery of therapeutic agents.
- Optoelectronic Applications : The electronic properties of this compound are being studied for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to absorb light efficiently.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial properties compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
Case Study 3: Material Integration
Research involving the integration of this compound into silica nanoparticles showed enhanced stability and controlled release profiles for drug delivery applications. The release kinetics indicated a sustained release over 48 hours, making it a promising candidate for further development.
Mechanism of Action
The mechanism by which N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, influencing cellular processes such as signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Pyranone-Based Derivatives
- 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives ():
These compounds share the 4-oxo-pyran-2-carboxamide core but replace the 5-methoxy group with a 3-hydroxy substituent. The hydroxy group enhances hydrogen-bonding capacity, whereas the methoxy group in the target compound may improve lipophilicity. Compound 8c (3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]) demonstrated potent antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli), suggesting that bulky substituents on the carboxamide enhance activity .
Thiazole-Containing Analogues
- BAY 57-1293 (AIC316) (): A herpes antiviral agent with a sulfamoyl-thiazole core linked to a pyridinylphenylacetamide. While the target compound lacks the sulfonamide group, both share thiazole-carboxamide motifs. The pyranone in the target compound may confer distinct electronic properties compared to BAY 57-1293’s pyridine ring .
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Features an isoxazole-carboxamide linked to thiazole.
Physicochemical and Spectral Properties
- Melting Points: Pyranone derivatives in exhibit melting points of 123–183°C, correlating with substituent bulk. The target compound’s methoxy group may lower its mp compared to hydroxy-substituted analogues .
- Spectroscopic Data : $^1$H-NMR signals for thiazole protons in similar compounds (e.g., δ 7.41–8.12 ppm in ) align with the target compound’s expected aromatic region. MS data (e.g., [M+H]+ 403–437 in ) provide benchmarks for molecular weight validation .
Biological Activity
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a methoxy group, and a pyran-2-carboxamide moiety. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thiazole ring followed by the introduction of the carbamoyl and pyran groups. Common reagents include thionyl chloride and various amines under controlled conditions to enhance yield and purity .
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound is crucial for its activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. Preliminary evaluations suggest that this compound may possess cytotoxic effects against specific cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its antitumor efficacy, with certain substitutions leading to improved IC50 values compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. It may inhibit key metabolic pathways essential for pathogen survival or tumor growth. For instance, binding to specific enzymes can block their activity, leading to reduced proliferation of cancer cells or enhanced susceptibility of bacteria to other treatments .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives:
- Antimicrobial Evaluation : A study found that similar thiazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against various bacterial strains, indicating strong antimicrobial potential .
- Cytotoxicity Studies : In vitro assays demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against cancer cell lines such as A-431, suggesting effective antitumor activity .
- Structure Activity Relationship (SAR) : Research has shown that modifications to the thiazole structure significantly impact biological activity. For example, introducing electron-donating groups has been linked to increased cytotoxicity .
Summary Table of Biological Activities
Q & A
Q. What is the synthetic route for N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and what key reagents are involved?
The compound is synthesized via a multi-step sequence involving:
- Coupling reactions : A thiazole intermediate (e.g., 4-(carbamoylmethyl)-1,3-thiazol-2-amine) is reacted with activated pyran-2-carboxylic acid derivatives (e.g., NHS esters or acid chlorides) under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are used to facilitate nucleophilic substitution or amidation .
- Purification : Column chromatography (silica gel, eluted with ethyl acetate/hexane gradients) isolates the product, with purity confirmed by TLC and elemental analysis .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm regiochemistry, with characteristic peaks for the thiazole ring (δ 7.2–7.8 ppm) and pyran-4-one carbonyl (δ 165–170 ppm) .
- Mass spectrometry (APCI-MS or ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.4% tolerance) .
Q. What are common solubility and stability considerations for this compound in experimental workflows?
- Solubility : Moderately soluble in DMSO or DMF but poorly in aqueous buffers. Stock solutions in DMSO (10–50 mM) are recommended for biological assays, with sonication to ensure homogeneity.
- Stability : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalytic systems : Use coupling agents like EDCI/HOBt or PyBOP to enhance amidation efficiency .
- Temperature control : Reflux in anhydrous benzene or toluene (105–110°C) accelerates thiazole ring formation while minimizing side reactions .
- Inert atmosphere : Conduct reactions under N to prevent oxidation of sensitive intermediates (e.g., thiols or amines) .
Q. What advanced analytical methods resolve structural ambiguities, such as tautomerism or regiochemical isomerism?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in the solid state .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes between keto-enol tautomers in solution .
- Dynamic HPLC : Chiral columns can separate enantiomers if asymmetric centers are present .
Q. How do electronic effects of substituents (e.g., methoxy vs. carbamoylmethyl) influence the compound’s reactivity?
- Electron-withdrawing groups (e.g., carbamoylmethyl) : Increase electrophilicity of the pyran-4-one carbonyl, enhancing nucleophilic attack in subsequent derivatization .
- Methoxy group : Stabilizes the pyran ring via resonance but may sterically hinder reactions at the 5-position .
Q. How can discrepancies in reported spectral data (e.g., NMR shifts) be reconciled across studies?
- Solvent and temperature effects : Compare data acquired in identical solvents (e.g., DMSO-d vs. CDCl) and temperatures .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed carboxamides) that may skew integrations .
Q. What computational strategies predict the compound’s bioactivity or binding modes?
- Molecular docking : Use programs like AutoDock Vina to model interactions with target proteins (e.g., anthrax lethal factor), leveraging crystallographic data from analogous inhibitors .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
Q. How can scale-up challenges (e.g., low yields or purity) be addressed for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity and yield .
Q. What are the implications of replacing the pyran-4-one moiety with a thioxo or sulfonamide group?
- Thioxo substitution : Increases electrophilicity and metal-chelating capacity, potentially enhancing protease inhibition (see anthrax lethal factor studies) .
- Sulfonamide : Alters solubility and hydrogen-bonding patterns, requiring recalibration of assay conditions .
Key Methodological Takeaways
- Synthesis : Prioritize inert conditions and catalytic systems to maximize yields .
- Characterization : Combine NMR, MS, and crystallography for unambiguous structural assignment .
- Data interpretation : Cross-validate spectral data across solvents and batches to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
